molecular formula C13H18N4O6S B6473460 ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640958-93-4

ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6473460
CAS No.: 2640958-93-4
M. Wt: 358.37 g/mol
InChI Key: IESGZBMOGXVSJM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a 1,2,6-thiadiazine-1,1-dioxide scaffold. The oxadiazole moiety is substituted with a 2-methoxyethyl group at position 3, while the thiadiazine ring is functionalized with a methyl group at position 5 and an ethyl carboxylate ester at position 2.

The synthesis of such compounds typically involves multi-step procedures, such as cyclization reactions using hydrazine hydrate (as seen in ) or alkylation under inert atmospheres (). Purification via recrystallization and chromatography ensures high purity .

Properties

IUPAC Name

ethyl 2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O6S/c1-4-22-13(18)10-7-17(24(19,20)16-9(10)2)8-12-14-11(15-23-12)5-6-21-3/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGZBMOGXVSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]methyl 2-Benzyl-5-Methyl-1,1-Dioxo-1,2-Dihydro-1λ⁶,2,6-Thiadiazine-4-Carboxylate (S342-0376)

  • Key Differences :
    • The oxadiazole ring in S342-0376 is substituted with a benzodioxol group instead of a 2-methoxyethyl chain.
    • The thiadiazine scaffold includes a benzyl group at position 2, enhancing lipophilicity compared to the methyl group in the target compound.
  • Implications: The benzodioxol group in S342-0376 may improve metabolic stability but reduce solubility in polar solvents compared to the 2-methoxyethyl group .

Compound B : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)

  • Key Differences: Replaces the oxadiazole-thiadiazine core with a 1,3,4-thiadiazole ring linked to a benzoate ester.
  • Implications: The 1,3,4-thiadiazole moiety may confer different electronic properties, altering reactivity in nucleophilic or electrophilic environments .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (S342-0376) Compound B (LS-03205)
Molecular Weight ~450 g/mol (estimated) 534.5 g/mol 369.4 g/mol
Solubility Moderate in polar solvents (e.g., ethanol) Low (due to benzodioxol) High (polar substituents)
Lipophilicity (LogP) ~2.5 (predicted) ~3.8 (benzyl group) ~1.9 (carbamoyl group)
Synthetic Complexity High (multi-step cyclization) High (benzodioxol incorporation) Moderate (direct alkylation)

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